An In-depth Technical Guide to 2-Mercaptoethanol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Mercaptoethanol: Chemical Properties and Structure
Please Note: This guide provides a comprehensive overview of 2-mercaptoethanol. Initial searches for "2-mercaptobutanal" did not yield significant results for a compound with that specific name, suggesting a possible typographical error. The information presented here pertains to the widely studied and utilized compound, 2-mercaptoethanol.
Introduction
2-Mercaptoethanol (also known as β-mercaptoethanol, BME, or 2-ME) is a chemical compound with the formula HSCH₂CH₂OH. It is a versatile reagent widely employed in biological and chemical research.[1][2] Its bifunctional nature, containing both a thiol (-SH) and a primary alcohol (-OH) group, dictates its chemical reactivity and utility. This guide provides a detailed examination of its chemical properties, structure, synthesis, and common applications, with a focus on its role as a potent reducing agent in protein chemistry.
Chemical Structure and Identification
The structure of 2-mercaptoethanol consists of a two-carbon ethylene backbone with a thiol group at one end and a hydroxyl group at the other.
IUPAC Name: 2-sulfanylethan-1-ol
Chemical Formula: C₂H₆OS
Molecular Structure:
Chemical structure of 2-mercaptoethanol.
Physicochemical Properties
2-Mercaptoethanol is a clear, colorless liquid with a distinct and unpleasant odor.[3] Its physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Weight | 78.13 g/mol | [4] |
| CAS Number | 60-24-2 | [4] |
| EC Number | 200-464-6 | [4] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Disagreeable, stench | [3][5] |
Thermodynamic Properties
| Property | Value | Reference |
| Melting Point | -100 °C | [5] |
| Boiling Point | 157-158 °C | [5] |
| Flash Point | 73 °C (163.4 °F) | [5] |
| Autoignition Temperature | 295 °C (563 °F) | [5] |
| Density | 1.114 g/cm³ at 25 °C | |
| Vapor Pressure | 1 mmHg at 20 °C | [6] |
| Vapor Density | 2.69 (vs air) | [6] |
Solubility and Partition Coefficients
| Property | Value | Reference |
| Solubility in Water | Miscible | [3] |
| logP (Octanol/Water Partition Coefficient) | -0.056 | [5] |
Synthesis of 2-Mercaptoethanol
Industrially, 2-mercaptoethanol is synthesized through the reaction of ethylene oxide with hydrogen sulfide. This reaction is typically catalyzed by thiodiglycol and various zeolites.
Industrial synthesis of 2-mercaptoethanol.
Chemical Reactivity and Applications
The primary utility of 2-mercaptoethanol stems from its potent reducing properties, specifically its ability to cleave disulfide bonds.[1][2]
Reduction of Disulfide Bonds
2-Mercaptoethanol readily reduces disulfide bonds (-S-S-) to their corresponding thiols (-SH). This reaction is crucial in protein chemistry for denaturing proteins and separating protein subunits held together by disulfide bridges.[1][2] The reaction proceeds via a thiol-disulfide exchange mechanism.
Cleavage of a disulfide bond by 2-mercaptoethanol.
This reactivity is fundamental to its application in techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), where it is used to ensure proteins are fully denatured and migrate according to their molecular weight.[5][7]
Other Applications
Beyond its role as a reducing agent in proteomics, 2-mercaptoethanol is also used as:
-
A corrosion inhibitor.[8]
-
An intermediate in the synthesis of PVC heat stabilizers, pharmaceuticals, and pesticides.[8][9]
-
A component in cell culture media to prevent oxidative stress.
Experimental Protocols
Protein Reduction for SDS-PAGE
Objective: To denature proteins and reduce disulfide bonds in a protein sample prior to analysis by SDS-PAGE.
Materials:
-
Protein sample
-
2x Laemmli sample buffer (containing SDS, Tris-HCl, glycerol, and bromophenol blue)
-
2-Mercaptoethanol
-
Heating block or water bath
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
To a microcentrifuge tube containing the protein sample, add an equal volume of 2x Laemmli sample buffer.
-
Add 2-mercaptoethanol to the sample mixture to a final concentration of 5% (v/v).
-
Vortex the tube briefly to ensure thorough mixing.
-
Heat the sample at 95-100°C for 5-10 minutes to facilitate denaturation and reduction.
-
After heating, centrifuge the tube briefly to collect the sample at the bottom.
-
The sample is now ready for loading onto an SDS-PAGE gel.[10]
Workflow for protein sample preparation for SDS-PAGE.
Spectroscopic Analysis
Detailed experimental protocols for the spectroscopic analysis of 2-mercaptoethanol can be found in various chemical databases. The following provides a general overview.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Typically run in a deuterated solvent such as CDCl₃. The spectrum will show characteristic peaks for the protons on the carbons adjacent to the sulfur and oxygen atoms, as well as the protons of the hydroxyl and thiol groups.[11]
-
¹³C NMR: Provides information on the carbon skeleton, with distinct signals for the two carbon atoms.[12]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Signaling Pathways
2-Mercaptoethanol is primarily utilized as an in vitro laboratory reagent and is not known to be a direct participant in physiological signaling pathways in the same manner as endogenous signaling molecules. However, its ability to influence the cellular redox environment means it can impact cellular processes in culture. For instance, it has been shown to affect in vitro immune cell functions and lymphocyte proliferation, likely by maintaining a reduced state and protecting cells from oxidative stress.[16][17] There is also research into its effects on signaling pathways related to osteoclast inhibition in specific experimental contexts.[18]
Safety and Handling
2-Mercaptoethanol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is toxic if swallowed, inhaled, or absorbed through the skin.[7] It is also a skin and eye irritant.[7] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
2-Mercaptoethanol is a cornerstone reagent in life sciences and chemistry, primarily valued for its efficacy as a reducing agent. Its simple structure belies a chemical versatility that makes it indispensable for a wide range of applications, from fundamental protein research to industrial synthesis. A thorough understanding of its chemical properties and reactivity is essential for its safe and effective use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Reducing offsite modifications using 2-mercaptoethanol for LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Mercaptoethanol(60-24-2) 13C NMR spectrum [chemicalbook.com]
- 13. 2-Mercaptoethanol(60-24-2) IR Spectrum [m.chemicalbook.com]
- 14. Ethanol, 2-mercapto- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Review: 2-Mercaptoethanol alteration of in vitro immune functions of species other than murine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Mercaptoethanol acts at the restricted stage of interleukin-2 dependent lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
